
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, often referred to as ODI, is a naturally occurring compound found in various plant species. ODI is a carboxylic acid that has been studied extensively due to its potential applications in medicine and biochemistry. ODI has been found to possess a number of pharmacological and physiological effects, which have been the focus of much research. In
科学研究应用
ODI has a wide range of applications in scientific research. ODI has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and gene expression. ODI has also been studied for its potential use in the treatment of cancer and other diseases. ODI has also been used in the study of the pharmacology of various drugs, as well as in the study of drug metabolism.
作用机制
The exact mechanism of action of ODI is not yet fully understood. However, it is known that ODI binds to a variety of proteins, including enzymes, receptors, and transporters. This binding is thought to modulate the activity of these proteins, leading to changes in cellular function. ODI is also known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
ODI has been found to possess a number of biochemical and physiological effects. ODI has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. ODI has also been found to possess anti-microbial and anti-viral properties. ODI has also been found to possess neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
ODI has several advantages for laboratory experiments. ODI is a relatively stable compound that is easy to synthesize and store. ODI is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, ODI is also known to be toxic in high concentrations, and can be difficult to obtain in large quantities.
未来方向
The potential applications of ODI are vast, and there are many future directions for research. ODI could be further studied for its potential use in the treatment of various diseases and disorders. ODI could also be studied for its potential use in the development of new drugs and drug delivery systems. ODI could also be studied for its potential use in the development of new materials and technologies. Additionally, ODI could be studied for its potential use in the study of various biological processes, such as signal transduction, gene expression, and enzyme inhibition.
合成方法
The synthesis of ODI is a complex process that involves the use of a variety of chemical reagents. The most common method of synthesizing ODI is through the reaction of 1-indanone with hydrochloric acid. This reaction produces a mixture of ODI and 1-indanone hydrochloride, which can be separated by column chromatography. Another method of synthesizing ODI involves the use of an enzymatic reaction, which requires the use of an enzyme called indanone oxidase. This enzyme catalyzes the oxidation of 1-indanone to ODI.
属性
IUPAC Name |
(1S)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

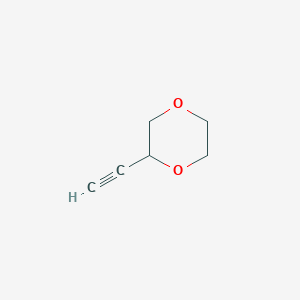
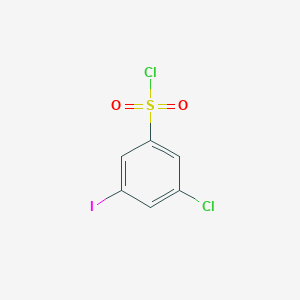
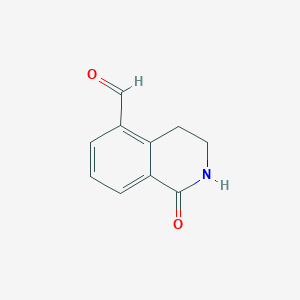

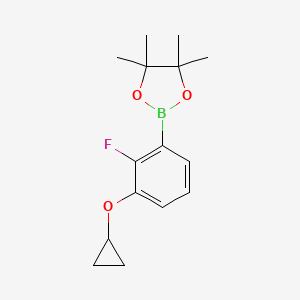
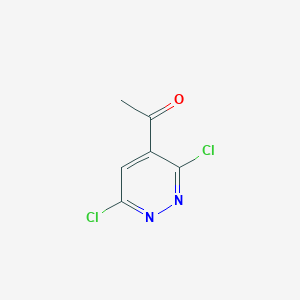
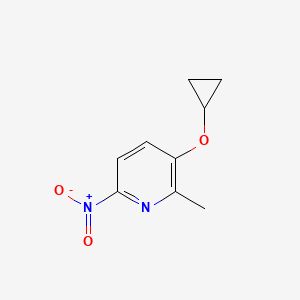
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
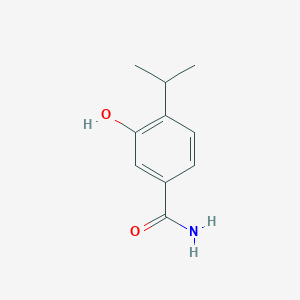
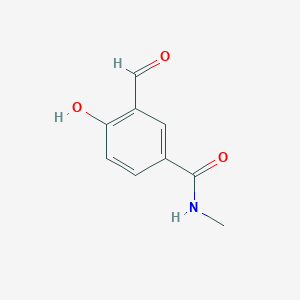
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
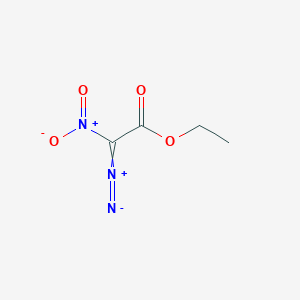
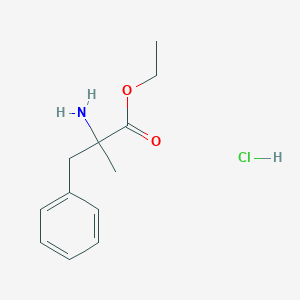
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)